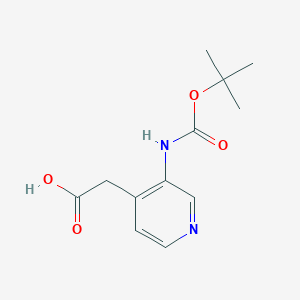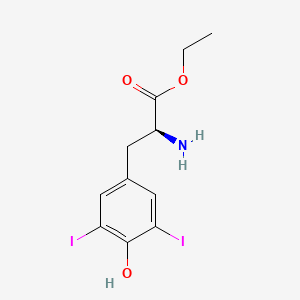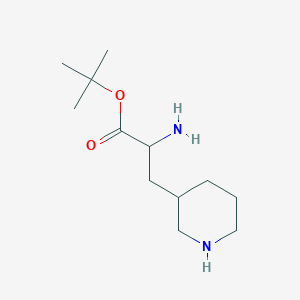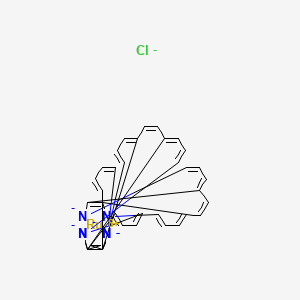
2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acétique est un composé avec un poids moléculaire de 252,27 g/mol et une formule chimique de C12H16N2O4 . Il s’agit d’un dérivé de la pyridine, un composé organique hétérocyclique basique, et contient un groupe protecteur tert-butoxycarbonyl (Boc). Ce composé est souvent utilisé en synthèse organique et en recherche pharmaceutique en raison de ses propriétés structurelles uniques.
Méthodes De Préparation
La synthèse de l’acide 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acétique implique généralement la protection du groupe amino sur le cycle pyridine avec un groupe tert-butoxycarbonyl. Cela peut être réalisé par réaction du dérivé amino-pyridine avec du dicarbonate de di-tert-butyle (Boc2O) en présence d’une base telle que la triéthylamine. L’amino-pyridine Boc-protégée résultante est ensuite mise à réagir avec l’acide bromoacétique dans des conditions basiques pour obtenir le produit final .
Analyse Des Réactions Chimiques
L’acide 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acétique peut subir plusieurs types de réactions chimiques :
Réactions de substitution : Le groupe amino Boc-protégé peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactions de déprotection : Le groupe Boc peut être éliminé dans des conditions acides, généralement à l’aide d’acide trifluoroacétique (TFA), pour obtenir le dérivé amino-pyridine libre.
Réactions de couplage : Le groupe acide carboxylique peut participer à des réactions de couplage peptidique, formant des liaisons amides avec des amines en présence de réactifs de couplage tels que l’EDCI ou le HATU.
Applications de la recherche scientifique
L’acide 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acétique a plusieurs applications dans la recherche scientifique :
Synthèse organique : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, en particulier dans la préparation de peptides et d’autres composés contenant de l’azote.
Recherche pharmaceutique : Le composé est utilisé dans le développement de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques dans le corps.
Études biologiques : Il est utilisé dans l’étude des mécanismes enzymatiques et des interactions protéine-ligand en raison de sa capacité à former des complexes stables avec diverses molécules biologiques.
Applications De Recherche Scientifique
2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of peptides and other nitrogen-containing compounds.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biological molecules.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acétique est principalement lié à sa capacité à interagir avec les molécules biologiques par ses groupes fonctionnels amino et acide carboxylique. Le groupe amino Boc-protégé peut être déprotégé pour révéler un groupe amino libre, qui peut ensuite former des liaisons hydrogène ou des interactions ioniques avec des protéines cibles ou des enzymes. Le groupe acide carboxylique peut également participer à des interactions similaires, améliorant l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Des composés similaires à l’acide 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acétique comprennent d’autres acides aminés Boc-protégés et dérivés de la pyridine. Par exemple :
Acide 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acétique : Ce composé a une structure similaire mais avec un motif de substitution différent sur le cycle pyridine.
Acide 4-[(tert-butoxycarbonyl)amino]phénylboronique : Un autre composé Boc-protégé utilisé en synthèse organique et en recherche pharmaceutique.
Le caractère unique de l’acide 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acétique réside dans son motif de substitution spécifique et la présence à la fois de groupes fonctionnels amino et acide carboxylique, ce qui en fait un intermédiaire polyvalent dans diverses applications chimiques et biologiques.
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-7-13-5-4-8(9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
SKOWSXDCNKOWQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl}prop-2-en-1-one](/img/structure/B12447827.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)
![N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12447842.png)
![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine](/img/structure/B12447861.png)

![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)


![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12447893.png)
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)
